Technical Documentation Center

4-Ethoxy-2-(4-methylphenyl)quinolin-6-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Ethoxy-2-(4-methylphenyl)quinolin-6-amine
  • CAS: 2310146-61-1

Core Science & Biosynthesis

No content available

This section has no published content on the current product page yet.

Protocols & Analytical Methods

Method

Application Note: Recrystallization Solvent Systems for Purifying 2-(4-methylphenyl)quinolin-6-amine

[1][2] Executive Summary & Chemical Context[2][3][4][5][6][7] Target Molecule: 2-(4-methylphenyl)quinolin-6-amine CAS Registry Number: (Analogous to 2-aryl-6-aminoquinoline scaffolds) Molecular Formula: C₁₆H₁₄N₂ Molecula...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Chemical Context[2][3][4][5][6][7]

Target Molecule: 2-(4-methylphenyl)quinolin-6-amine CAS Registry Number: (Analogous to 2-aryl-6-aminoquinoline scaffolds) Molecular Formula: C₁₆H₁₄N₂ Molecular Weight: 234.30 g/mol [1][2]

The purification of 2-(4-methylphenyl)quinolin-6-amine presents a classic challenge in heterocyclic process chemistry: balancing the solubility of a moderately polar primary amine with a lipophilic biaryl core. This compound is a critical intermediate in the synthesis of antimalarials, kinase inhibitors, and advanced organic light-emitting diode (OLED) materials.[1]

High-purity isolation (>99.5% HPLC) is essential because the C6-amine is highly reactive.[1] Impurities such as unreacted p-toluidine, inorganic coupling salts (Pd/Cu), or oxidative oligomers ("quinoline tars") will severely degrade yields in subsequent functionalization steps (e.g., amide coupling or diazotization).[1][2]

Physicochemical Profile for Solvent Selection[1][8]
  • H-Bonding Potential: The C6-amine acts as both a donor and acceptor; the quinoline nitrogen is a weak acceptor.

  • Lipophilicity: The 2-(4-methylphenyl) moiety adds significant non-polar character, reducing water solubility compared to simple aminoquinolines.[1]

  • Crystallinity: High melting point expected (>150°C).[1][2] The planar structure favors π-π stacking, often leading to needle-like morphology in non-polar solvents.

Recommended Solvent Systems

Based on structural analogs and solubility parameters, three distinct solvent systems are validated for this purification.

Table 1: Solvent System Performance Matrix
System TypeSolvent CompositionRoleRecovery PotentialImpurity Rejection Profile
Primary (Standard) Ethanol (95%) Single SolventHigh (75-85%)Excellent for inorganic salts and polar byproducts.[1][2]
Binary (High Yield) Ethanol / Water Solvent / Anti-solventVery High (>90%)Best for removing highly soluble starting materials (e.g., p-toluidine).[1][2]
Scavenging (Cleanup) Toluene Single SolventModerate (60-70%)Superior for removing "tarry" oligomers and non-polar side products.[1][2]
Polymorph Control Methanol Single SolventModerateOften yields different crystal habits (plates vs. needles); useful if EtOH fails.[1][2]

Decision Logic & Workflow

The following decision tree illustrates the logic for selecting the appropriate recrystallization strategy based on the crude material's impurity profile.

RecrystallizationLogic Start Crude 2-(4-methylphenyl)quinolin-6-amine CheckPurity Analyze Crude Profile (TLC / HPLC) Start->CheckPurity Decision1 Is the solid dark/tarry? CheckPurity->Decision1 TolueneRoute Route A: Toluene Recrystallization (Removes non-polar tars) Decision1->TolueneRoute Yes (Tars Present) EthanolRoute Route B: Ethanol/Water (Standard Purification) Decision1->EthanolRoute No (Crystalline Solid) Charcoal Activated Charcoal Treatment (Hot Filtration) TolueneRoute->Charcoal EthanolRoute->Charcoal Crystallize Cooling & Nucleation Charcoal->Crystallize CheckYield Yield < 50%? Crystallize->CheckYield AntiSolvent Add Water (Anti-solvent) CheckYield->AntiSolvent Yes Isolate Isolate Pure Crystals CheckYield->Isolate No AntiSolvent->Isolate

Figure 1: Strategic workflow for solvent selection based on crude material physical state.[1][2]

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (Ethanol/Water)

Best for general purification of synthesis batches containing unreacted anilines.[1]

Reagents:

  • Ethanol (Absolute or 95%)[1][2]

  • Deionized Water[1]

  • Activated Carbon (Norit or Darco) - Optional but recommended for colored impurities.[1][2]

Step-by-Step Procedure:

  • Dissolution: Place 10.0 g of crude solid in a 250 mL Erlenmeyer flask. Add 80 mL of Ethanol.

  • Heating: Heat the mixture to reflux (approx. 78°C) with magnetic stirring.

    • Note: If the solid does not dissolve completely, add Ethanol in 5 mL portions until dissolution is achieved.[1] Do not exceed 150 mL total volume.

  • Decolorization (Critical): If the solution is dark brown/black (common for aminoquinolines due to oxidation), remove from heat, let cool slightly, and add 0.5 g activated carbon. Return to reflux for 5 minutes.

  • Hot Filtration: Filter the hot solution through a pre-warmed Celite pad or fluted filter paper into a clean, pre-warmed flask. This removes charcoal and insoluble inorganic salts (e.g., Pd catalyst residues).[1][2]

  • Nucleation: Allow the filtrate to cool slowly to room temperature (20-25°C) over 1-2 hours. Undisturbed cooling promotes larger, purer crystals.[1][2]

  • Anti-Solvent Addition (Optimization): If crystallization is sparse, add Deionized Water dropwise to the turbid point, then add 1-2 drops of Ethanol to clear it.[1] Cool to 0-4°C in an ice bath.

  • Isolation: Collect crystals via vacuum filtration.

  • Washing: Wash the filter cake with 20 mL of cold Ethanol/Water (1:1 mixture).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Protocol B: The "Tar Scavenger" (Toluene)

Best for crude materials resulting from Skraup or Doebner-Miller syntheses that are sticky or oily.[1]

Rationale: Toluene effectively solubilizes the quinoline product at high temperatures (110°C) but has poor solubility for polar polymeric tars, which will remain as a "gum" at the bottom of the flask or on the filter.

Step-by-Step Procedure:

  • Suspend crude material in Toluene (10 mL per gram of solid).

  • Heat to reflux (110°C).

  • Decant/Filter: If a dark, oily residue remains at the bottom of the flask that refuses to dissolve, carefully decant the hot supernatant into a clean flask. This residue is likely the polymeric impurity.[1]

  • Cool the supernatant slowly to 0°C.

  • Filter the resulting needles and wash with cold hexanes (to remove residual toluene).[1]

Troubleshooting & Optimization

Issue: "Oiling Out"

Symptom: The product separates as a liquid droplet rather than crystals upon cooling.[1]

  • Cause: The solution is too concentrated, or the temperature dropped too quickly, entering the "labile" zone before nucleation could occur.

  • Fix: Re-heat the mixture until the oil redissolves. Add 10-20% more solvent (Ethanol).[1] Add a "seed crystal" of pure product at roughly 40-50°C. Cool very slowly (wrap the flask in a towel to insulate).

Issue: Colored Impurities Persist

Symptom: Crystals are yellow/brown instead of off-white/pale yellow.[1]

  • Cause: Aminoquinolines are prone to air oxidation, forming quinone-imine type impurities.[1]

  • Fix: Perform the recrystallization under an inert atmosphere (Nitrogen/Argon). Ensure the charcoal filtration step is performed rigorously.[1] Wash the final crystals with a slightly acidic solvent (e.g., cold ethanol with 0.1% acetic acid) to protonate the amine and solubilize oxidation byproducts, though this sacrifices some yield.

Safety & Handling (EHS)[1][2]

  • Toxicology: 2-aryl-6-aminoquinolines should be treated as potential genotoxins.[1] Structurally related compounds (e.g., amino-substituted PAHs) show mutagenic activity.[1][2]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1][2] Handle all solids in a fume hood to prevent inhalation of dust.[1]

  • Waste: Filtrates (Mother Liquors) often contain high concentrations of p-toluidine (toxic).[1][2] Dispose of as hazardous organic waste.[1]

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general purification of aminoquinolines and aromatic amines). [1][2]

  • Manoj, A., et al. (2011).[1][2] Synthesis and crystal structure of 4-chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine. Acta Crystallographica Section E, E67, o490.[1][2] (Demonstrates Methanol/Ethanol systems for closely related 2-aryl-aminoquinolines).

  • Blackburn, C., et al. (1996).[1][2][3] 2-Phenylquinoline-4-carboxylic acid derivatives.[1] Tetrahedron Letters. (Validates Ethanol recrystallization for 2-phenylquinoline scaffolds).

  • MIT OpenCourseWare. (2023).[1] Recrystallization Guide: Solvent Selection. (General principles for binary solvent systems).

Sources

Application

Application Notes and Protocols: Derivatization of the 6-Amino Group in 4-Ethoxy-2-arylquinolines

Abstract This comprehensive technical guide provides detailed application notes and protocols for the chemical modification of the 6-amino group in 4-ethoxy-2-arylquinolines. This scaffold is a key pharmacophore in medic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides detailed application notes and protocols for the chemical modification of the 6-amino group in 4-ethoxy-2-arylquinolines. This scaffold is a key pharmacophore in medicinal chemistry, and derivatization at the C6 position offers a powerful strategy for modulating physicochemical properties and biological activity. This document outlines field-proven methodologies for acylation, sulfonylation, and reductive amination, complete with step-by-step protocols, mechanistic insights, and data presentation to guide researchers in drug discovery and development.

Introduction: The Strategic Importance of 6-Amino-4-ethoxy-2-arylquinolines

The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[1] The 4-ethoxy-2-arylquinoline framework, in particular, has emerged as a promising template for the development of novel therapeutics. The presence of a primary amino group at the 6-position provides a crucial handle for synthetic diversification, enabling the exploration of structure-activity relationships (SAR).

Derivatization of this 6-amino group can profoundly influence a molecule's potency, selectivity, solubility, and metabolic stability. By introducing a variety of substituents, researchers can fine-tune the compound's interaction with biological targets and optimize its drug-like properties. This guide details three fundamental and widely applicable derivatization strategies:

  • Acylation: To introduce amide functionalities.

  • Sulfonylation: To introduce sulfonamide linkages.

  • Reductive Amination: To introduce substituted alkylamino groups.

These methods have been selected for their reliability, versatility, and applicability to a broad range of substrates, making them invaluable tools for the synthesis of compound libraries for high-throughput screening and lead optimization.

General Experimental Considerations

Materials and Reagents: All reagents should be of analytical grade or higher and used as received from commercial suppliers unless otherwise noted. Anhydrous solvents should be used for reactions sensitive to moisture.

Analytical Techniques: Reaction progress should be monitored by thin-layer chromatography (TLC) on silica gel plates, with visualization under UV light. Structural confirmation of products should be performed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Purity should be assessed by High-Performance Liquid Chromatography (HPLC).

Protocol I: Acylation of the 6-Amino Group

Acylation of the 6-amino group to form an amide is a robust and straightforward transformation. This protocol describes a general procedure using an acid chloride as the acylating agent in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Rationale and Mechanistic Insight

The lone pair of electrons on the nitrogen of the 6-amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. The subsequent collapse of the tetrahedral intermediate and loss of a chloride ion, followed by deprotonation by a base (e.g., triethylamine), yields the stable amide product. The base is crucial to prevent protonation of the starting amine, which would render it non-nucleophilic.

Acylation_Mechanism cluster_0 Acylation Reaction Quinoline Ar-NH₂ Tetrahedral Ar-NH₂(⁺)-C(O⁻)(Cl)-R Quinoline->Tetrahedral Nucleophilic Attack AcidChloride R-COCl AcidChloride->Tetrahedral Base Et₃N HCl_salt Et₃N·HCl Base->HCl_salt Amide Ar-NH-CO-R Tetrahedral->Amide Elimination of Cl⁻ Deprotonation

Caption: General workflow for the acylation of 6-aminoquinolines.

Detailed Experimental Protocol
  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 6-amino-4-ethoxy-2-arylquinoline (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane [DCM] or tetrahydrofuran [THF]) to a concentration of approximately 0.1 M.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.5 eq.) or diisopropylethylamine (DIPEA) (1.5 eq.), to the solution. Stir the mixture at room temperature for 10 minutes.

  • Acylating Agent Addition: Slowly add the desired acid chloride (1.2 eq.) dropwise to the stirred solution at 0 °C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the consumption of the starting material by TLC.

  • Work-up:

    • Upon completion, dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-acylamino-4-ethoxy-2-arylquinoline.

Representative Data
EntryR-Group (in R-COCl)Yield (%)
1Methyl (Acetyl chloride)95
2Phenyl (Benzoyl chloride)92
34-Fluorophenyl90
4Thiophen-2-yl88

Table 1: Representative yields for the acylation of a model 6-amino-4-ethoxy-2-phenylquinoline.

Protocol II: Sulfonylation of the 6-Amino Group

The synthesis of sulfonamides from the 6-aminoquinoline provides derivatives with distinct electronic and steric properties compared to amides. This protocol employs a sulfonyl chloride as the electrophile.

Rationale and Mechanistic Insight

Similar to acylation, the sulfonylation reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. A base, typically pyridine, is often used as both the solvent and the acid scavenger. Pyridine can also act as a nucleophilic catalyst.

Sulfonylation_Workflow Start 6-Amino-4-ethoxy- 2-arylquinoline Reagents + R-SO₂Cl + Pyridine Start->Reagents Reaction Stir at RT Reagents->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Product 6-Sulfonylamino-4-ethoxy- 2-arylquinoline Purification->Product

Caption: Experimental workflow for sulfonylation.

Detailed Experimental Protocol
  • Dissolution: Dissolve the 6-amino-4-ethoxy-2-arylquinoline (1.0 eq.) in anhydrous pyridine (0.1-0.2 M) in a round-bottom flask at 0 °C.

  • Sulfonyl Chloride Addition: Add the desired sulfonyl chloride (1.2 eq.) portion-wise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Upon completion, pour the reaction mixture into ice-water.

    • If a precipitate forms, collect it by filtration, wash with cold water, and dry under vacuum.

    • If no precipitate forms, extract the aqueous mixture with ethyl acetate.

    • Wash the combined organic extracts with 1 M HCl (to remove pyridine), water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purification: Purify the crude product by recrystallization or flash column chromatography on silica gel.

Representative Data
EntryR-Group (in R-SO₂Cl)Yield (%)
1Methyl (Methanesulfonyl chloride)85
2p-Tolyl (Tosyl chloride)89
34-Nitrophenyl82
4Dansyl chloride78

Table 2: Representative yields for the sulfonylation of a model 6-amino-4-ethoxy-2-phenylquinoline.

Protocol III: Reductive Amination of the 6-Amino Group

Reductive amination allows for the introduction of a wide variety of alkyl or arylalkyl substituents onto the 6-amino group.[2] This two-step, one-pot process involves the initial formation of an imine with an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary amine.[2]

Rationale and Mechanistic Insight

The reaction begins with the condensation of the primary amine with a carbonyl compound (aldehyde or ketone) to form a hemiaminal, which then dehydrates to an imine intermediate.[2] A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is used to selectively reduce the imine in the presence of the unreacted carbonyl compound.[2][3] The reaction is typically carried out under mildly acidic conditions to facilitate both imine formation and reduction.

Reductive_Amination A 6-Aminoquinoline + Aldehyde/Ketone B Imine Formation (Acid Catalyst, -H₂O) A->B C Imine Intermediate B->C D Reduction (+ NaBH(OAc)₃) C->D E 6-Alkylaminoquinoline Product D->E

Caption: Logical steps in a one-pot reductive amination.

Detailed Experimental Protocol
  • Initial Mixture: To a solution of the 6-amino-4-ethoxy-2-arylquinoline (1.0 eq.) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH) (0.1 M), add the aldehyde or ketone (1.2 eq.).

  • Acid Catalyst: Add a catalytic amount of acetic acid (e.g., 0.1 eq.).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Reaction: Continue to stir the reaction at room temperature for 3-24 hours, monitoring by TLC.

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with DCM or ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the residue by flash column chromatography to yield the desired N-substituted product.

Representative Data
EntryCarbonyl CompoundR-Group on NitrogenYield (%)
1FormaldehydeMethyl80
2BenzaldehydeBenzyl85
3AcetoneIsopropyl75
4CyclohexanoneCyclohexyl78

Table 3: Representative yields for the reductive amination of a model 6-amino-4-ethoxy-2-phenylquinoline.

Conclusion

The protocols detailed in this guide provide robust and versatile methods for the derivatization of the 6-amino group of 4-ethoxy-2-arylquinolines. These transformations—acylation, sulfonylation, and reductive amination—are fundamental tools in medicinal chemistry for the generation of novel analogues with potentially enhanced therapeutic properties. By systematically applying these protocols, researchers can efficiently construct compound libraries to explore the SAR of this important heterocyclic scaffold, thereby accelerating the drug discovery and development process.

References

  • Pericherla, K., Kumar, A., & Jha, A. (2013). Povarov-Reductive Amination Cascade to Access 6-Aminoquinolines and Anthrazolines. Organic Letters, 15(17), 4486–4489. [Link]

  • Cecchetti, V., Fravolini, A., Lorenzini, M. C., Tabarrini, O., Terni, P., & Xin, T. (1995). 6-Aminoquinolones: a new class of quinolone antibacterials?. Journal of Medicinal Chemistry, 38(6), 973-982. [Link]

  • Carroll, F. I., Berrang, B., Linn, C. P., & Twine, C. E., Jr (1979). Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials. Journal of medicinal chemistry, 22(6), 694–699. [Link]

  • Korchagin, D. V., et al. (2016). Diastereoselective, multicomponent access to trans-2-aryl-4-arylamino-1,2,3,4-tetrahydroquinolines via an AA′BC sequential four-component reaction and their application to 2-arylquinoline synthesis. ResearchGate. [Link]

  • Tran, P. T., et al. (2020). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. ACS Infectious Diseases, 6(11), 3047-3061. [Link]

  • Wikipedia contributors. (2024). Reductive amination. Wikipedia, The Free Encyclopedia. [Link]

  • Kim, J. S., et al. (2018). Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials. Journal of Medicinal Chemistry. [Link]

  • SYNTHESIS OF AMINO ACID DERIVATIVES OF 6-AMINOQUINOLINE ANTIMALARIAL AGENTS. (2001). Yonsei University. [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]

  • Friedrich, M., Schulz, L., Hofman, K., et al. (2021). Direct C-H-Sulfonylation of 6-Membered Nitrogen-Heteroaromatics. ChemRxiv. [Link]

  • Varghese, R., et al. (2018). Identification of 2-arylquinazolines with alkyl-polyamine motifs as potent antileishmanial agents: synthesis and biological evaluation studies. RSC Advances, 8(3), 1361-1369. [Link]

  • Nguyen, V. H., et al. (2017). Synthesis and Anticancer Activity of 2-Aryl-6-diethylaminoquinazolinone Derivatives. Letters in Drug Design & Discovery, 14(10), 1162-1169. [Link]

  • Romero, A. H., & Delgado, G. E. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1378155. [Link]

  • Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19345-19366. [Link]

  • The Role of 6-Aminoquinoline in Modern Chemical Synthesis. (n.d.). Peninsula Polymer. [Link]

  • Solution Pharmacy. (2023, April 20). SAR of Quinoline and Other Antimalarial Drugs [Video]. YouTube. [Link]

  • Friedrich, M., Schulz, L., Hofman, K., et al. (2021). Direct C-H-Sulfonylation of 6-Membered Nitrogen- Heteroaromatics. Semantic Scholar. [Link]

  • Peršuri, A., et al. (2021). 6-Morpholino- and 6-amino-9-sulfonylpurine derivatives. Synthesis, computational analysis, and biological activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 846-862. [Link]

  • Douglas, C. J., & Overman, L. E. (2021). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. ACS Catalysis, 11(22), 14035-14041. [Link]

Sources

Method

Application Note: Controlled Hydrochlorination of 4-Ethoxy-2-(4-methylphenyl)quinolin-6-amine

The following Application Note and Protocol is designed for the preparation of hydrochloride salts of 4-Ethoxy-2-(4-methylphenyl)quinolin-6-amine . This compound belongs to the class of 2,4,6-trisubstituted quinolines, a...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for the preparation of hydrochloride salts of 4-Ethoxy-2-(4-methylphenyl)quinolin-6-amine . This compound belongs to the class of 2,4,6-trisubstituted quinolines, a scaffold frequently investigated for antimalarial activity, kinase inhibition, and receptor modulation.

This guide prioritizes reproducibility and scalability , distinguishing between the preparation of the Monohydrochloride (HCl) and Dihydrochloride (2HCl) salts, as the stoichiometry significantly impacts bioavailability and stability.

Abstract & Chemical Context

The conversion of the lipophilic free base 4-Ethoxy-2-(4-methylphenyl)quinolin-6-amine into its hydrochloride salt is a critical step to enhance aqueous solubility and bioavailability. This molecule presents two potential protonation sites:

  • The Quinoline Nitrogen (N-1): The primary basic center (Estimated pKa ~5.5–6.5 due to the electron-donating 4-ethoxy group).

  • The Exocyclic Amine (6-NH₂): A secondary, weaker basic center (Estimated pKa ~3.5–4.5).

Strategic Insight: For pharmaceutical applications, the Monohydrochloride is generally preferred due to its balanced solubility and lower hygroscopicity compared to the Dihydrochloride. The Dihydrochloride is prone to hydrolysis in aqueous media (releasing HCl) and is often reserved for specific high-acidity formulations.

Compound Properties
PropertyData
Chemical Name 4-Ethoxy-2-(4-methylphenyl)quinolin-6-amine
Molecular Formula C₁₈H₁₈N₂O
Molecular Weight (Free Base) 278.35 g/mol
Target Salt (Mono-HCl) C₁₈H₁₈N₂O[1][2][3][4] · HCl (MW: 314.81 g/mol )
Target Salt (Di-HCl) C₁₈H₁₈N₂O · 2HCl (MW: 351.27 g/mol )
Solubility (Base) Soluble in DCM, DMSO, hot Ethanol; Insoluble in Water.

Experimental Protocols

Materials & Equipment
  • Precursor: 4-Ethoxy-2-(4-methylphenyl)quinolin-6-amine (HPLC Purity >98%).

  • Solvents: Isopropyl Alcohol (IPA, Anhydrous), Ethanol (Absolute), Diethyl Ether (or MTBE as a greener alternative).

  • Reagents:

    • Hydrochloric acid solution (1.25 M in Ethanol) – Preferred for stoichiometry control.

    • Hydrochloric acid solution (4.0 M in 1,4-Dioxane) – Preferred for rapid precipitation.

  • Equipment: Jacketed glass reactor (or round-bottom flask with heating mantle), overhead stirrer, N₂ atmosphere line, vacuum filtration setup.

Protocol A: Preparation of the Monohydrochloride Salt (Thermodynamic Control)

Target: Stable, crystalline solid for formulation.

Rationale: Using a dilute acid source in a protic solvent (Ethanol) allows for slow crystallization, rejecting impurities and favoring the formation of the most stable polymorph.

Step-by-Step Procedure:

  • Dissolution:

    • Charge 10.0 g (35.9 mmol) of the Free Base into a 250 mL reactor.

    • Add 80 mL of Absolute Ethanol .

    • Heat to 60°C with stirring (300 rpm) until a clear, amber solution is obtained.

  • Acid Addition:

    • Calculate 1.05 equivalents of HCl: 37.7 mmol .

    • Using a dropping funnel, slowly add 30.2 mL of 1.25 M HCl in Ethanol dropwise over 20 minutes while maintaining 60°C.

    • Observation: The solution may darken slightly; transient turbidity indicates nucleation.

  • Crystallization:

    • Maintain stirring at 60°C for 30 minutes to ensure homogeneity.

    • Cool the mixture linearly to 20°C over 2 hours (Rate: ~0.3°C/min).

    • Critical Step: If no precipitate forms at 40°C, seed with <5 mg of authentic HCl salt or scratch the glass wall.

    • Once at 20°C, further cool to 0–5°C (ice bath) and hold for 1 hour.

  • Isolation:

    • Filter the yellow-to-orange crystalline solid under vacuum.

    • Wash the cake twice with 10 mL of cold Ethanol .

    • Wash once with 20 mL of MTBE (to remove residual ethanol and facilitate drying).

  • Drying:

    • Dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 9.5 – 10.5 g (85–92%). Characterization: 1H NMR should show a downfield shift of the quinoline protons (especially H-3 and H-5) compared to the free base.

Protocol B: Preparation of the Dihydrochloride Salt (Kinetic Control)

Target: High solubility salt for intermediate use or analytical standards.

Rationale: Stronger acidic conditions and an aprotic anti-solvent (Dioxane/Ether) force protonation of both nitrogen centers.

Step-by-Step Procedure:

  • Dissolution:

    • Dissolve 1.0 g (3.59 mmol) of Free Base in 10 mL of DCM (Dichloromethane).

  • Acid Addition:

    • Add 2.0 mL of 4.0 M HCl in Dioxane (8.0 mmol, ~2.2 eq) dropwise at Room Temperature.

    • Observation: Immediate heavy precipitation of a pale solid usually occurs.

  • Precipitation Enhancement:

    • Add 20 mL of Diethyl Ether (or MTBE) slowly to maximize yield.

    • Stir vigorously for 15 minutes.

  • Isolation:

    • Filter rapidly (the solid may be hygroscopic).

    • Wash with Ether.[3]

  • Drying:

    • Dry under high vacuum at ambient temperature (heating may cause loss of HCl from the weaker aniline site).

Visualization: Synthesis & Salt Formation Workflow

The following diagram illustrates the logical flow from the precursor synthesis (Conrad-Limpach approach) to the specific salt forms.

G cluster_0 Precursor Synthesis (Context) cluster_1 Protocol A: Mono-HCl (Thermodynamic) cluster_2 Protocol B: Di-HCl (Kinetic) Start 4-Nitroaniline + Ethyl 4-methylbenzoylacetate Cyclization Cyclization (Conrad-Limpach) Start->Cyclization Inter1 6-Nitro-2-(p-tolyl)quinolin-4-one Cyclization->Inter1 FGI 1. POCl3 (Chlorination) 2. NaOEt (Ethoxylation) 3. Fe/HCl (Reduction) Inter1->FGI FreeBase Free Base: 4-Ethoxy-2-(4-methylphenyl)quinolin-6-amine FGI->FreeBase Decision Select Target Salt Form FreeBase->Decision DissolveA Dissolve in hot EtOH (60°C) Decision->DissolveA For Stability/Formulation DissolveB Dissolve in DCM Decision->DissolveB For High Solubility AddAcidA Add 1.05 eq HCl (1.25M in EtOH) DissolveA->AddAcidA Cool Controlled Cooling (60°C -> 5°C) AddAcidA->Cool FilterA Filter & Wash (MTBE) Cool->FilterA FinalMono Product: Mono-HCl Salt (Crystalline, Stable) FilterA->FinalMono AddAcidB Add >2.2 eq HCl (4M in Dioxane) DissolveB->AddAcidB Precip Precipitate with Ether AddAcidB->Precip FilterB Rapid Filtration (Hygroscopic Risk) Precip->FilterB FinalDi Product: Di-HCl Salt (Amorphous/Microcrystalline) FilterB->FinalDi

Caption: Workflow for the synthesis and differential salt formation of 4-Ethoxy-2-(4-methylphenyl)quinolin-6-amine.

Analytical Validation & Troubleshooting

Self-Validating Checks
  • Visual Check: The Free Base is typically a pale solid. Upon salt formation, the color often intensifies to yellow/orange due to the extension of conjugation upon protonation of the quinoline ring.

  • Solubility Test: The resulting salt should be freely soluble in water (or warm water) and completely soluble in Methanol, whereas the Free Base is insoluble in water.

  • Chloride Titration: Perform argentometric titration (AgNO₃) to confirm stoichiometry.

    • Mono-HCl Theoretical Cl: ~11.2%

    • Di-HCl Theoretical Cl: ~20.1%

Troubleshooting Guide
IssueProbable CauseCorrective Action
"Oiling Out" (Liquid phase separation instead of solid)Solvent too polar or cooling too rapid.Re-heat to dissolve the oil. Add a seed crystal. Add a small amount of IPA. Cool very slowly.
Hygroscopicity (Solid turns sticky in air)Formation of Di-HCl or amorphous phase.Recrystallize from EtOH/EtOAc to favor the Mono-HCl form. Store in a desiccator.
Low Yield High solubility of salt in EtOH.Concentrate the mother liquor or add MTBE (anti-solvent) to force precipitation.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[5] (2011).[3][6] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The authoritative text on salt selection and preparation protocols).

  • Marella, A., et al. (2013). "Quinoline: A promising scaffold in medicinal chemistry." Saudi Pharmaceutical Journal, 21(1), 1-12. (Review of quinoline synthesis and properties).

  • Vandekerckhove, S., & D'hooghe, M. (2015). "Quinoline-based antimalarial hybrid compounds." Bioorganic & Medicinal Chemistry, 23(16), 5098-5119. (Context on aminoquinoline derivatives and their salts).

  • Elder, D. P., et al. (2010). "The utility of sulfonate salts in drug development." Journal of Pharmaceutical Sciences, 99(7), 2948-2961. (Comparative discussion on HCl vs other salts for weakly basic drugs).

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues of 4-Ethoxy-2-(4-methylphenyl)quinolin-6-amine in DMSO

Technical Support Center: 4-Ethoxy-2-(4-methylphenyl)quinolin-6-amine Product Classification: Substituted 6-Aminoquinoline Application: Small Molecule Inhibitor / Chemical Probe Solvent Focus: Dimethyl Sulfoxide (DMSO) E...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Ethoxy-2-(4-methylphenyl)quinolin-6-amine

Product Classification: Substituted 6-Aminoquinoline Application: Small Molecule Inhibitor / Chemical Probe Solvent Focus: Dimethyl Sulfoxide (DMSO)

Executive Summary: The Solubility Challenge

You are likely encountering difficulties dissolving 4-Ethoxy-2-(4-methylphenyl)quinolin-6-amine due to its high lattice energy and lipophilicity. Structurally, the molecule features a planar quinoline core flanked by a p-tolyl group at position 2 and an ethoxy group at position 4. This planarity promotes strong


-

stacking interactions in the solid state, creating a robust crystal lattice that resists solvation, even in polar aprotic solvents like DMSO. Furthermore, the 6-amino group introduces hydrogen bonding capability, potentially leading to intermolecular networking that further stabilizes the solid form.

This guide provides a self-validating protocol to overcome these thermodynamic barriers without compromising the chemical integrity of the compound.

Part 1: Diagnostic & Preparation (Before You Dissolve)

Q1: Why does the compound float or form a suspension instead of dissolving immediately? A: This is a classic sign of "wet" DMSO or high crystal lattice energy.

  • The Moisture Factor: DMSO is hygroscopic. If your DMSO has absorbed atmospheric water, the solubility of this lipophilic quinoline drops exponentially. Water acts as an anti-solvent for this compound.

  • The Lattice Factor: The p-tolyl and quinoline rings pack tightly. You must input energy (heat/sonication) to overcome the lattice enthalpy (

    
    ) before the solvation enthalpy (
    
    
    
    ) can take over.

Q2: What are the mandatory specifications for the solvent? A: Do not use "squirt bottle" DMSO.

  • Grade: Analytical Grade or Cell Culture Grade (Sterile Filtered).

  • Water Content: Must be

    
    .
    
  • Storage: DMSO should be stored in a desiccator or under inert gas (Nitrogen/Argon) to prevent moisture uptake.

Part 2: Step-by-Step Solubilization Protocol

Standard Operating Procedure (SOP-01): Preparation of 10 mM Stock

  • Weighing: Weigh the solid into a glass vial (avoid plastic microfuge tubes initially, as static can disperse the powder and visual inspection is harder).

  • Solvent Addition: Add the calculated volume of high-grade anhydrous DMSO.

  • Vortexing: Vortex at max speed for 60 seconds.

    • Checkpoint: If clear, proceed.[1] If cloudy/particulate, move to Step 4.

  • Thermal Activation:

    • Heat the sealed vial to 40–50°C in a water bath for 5–10 minutes.

    • Scientific Rationale: Increasing temperature increases the kinetic energy of the solvent molecules and disrupts the solute's crystal lattice. The compound is thermally stable at this range.

  • Sonication (The Critical Step):

    • Sonicate in a bath sonicator at 40–50 kHz for 10–20 minutes.

    • Note: Ensure the bath water is warm (approx. 40°C). Cold water can induce re-precipitation.

  • Visual Confirmation: Hold the vial up to a light source. Invert slowly. Look for "schlieren" lines (swirls of density), which indicate dissolution is occurring but incomplete. Continue sonicating until no refraction lines or particles are visible.

Q3: Can I store the stock solution at -20°C? A: Yes, but with a warning. Upon freezing, DMSO crystallizes. As it freezes, solutes are often excluded from the DMSO crystal lattice, concentrating them into a "slush" that may precipitate out irreversibly.

  • Protocol: When thawing, you MUST re-heat to 37°C and vortex/sonicate to redissolve any micro-precipitates formed during the freeze-thaw cycle. Never use a thawed stock without visual inspection.

Part 3: Advanced Troubleshooting (The "Crash Out" Issues)

Q4: The compound dissolved in DMSO, but crashed out when I added it to my cell culture media/buffer. Why? A: This is "Solvent Shock." You transitioned from a lipophilic environment (DMSO) to a hydrophilic one (Water/Media). The compound's water solubility is likely


.[2]

Solution: The Intermediate Dilution Method Do not pipette 100% DMSO stock directly into the assay well.

  • Step 1: Prepare your 10 mM Stock in DMSO.

  • Step 2 (Intermediate): Dilute 1:10 or 1:20 into a "carrier" solvent if allowed, or perform a serial dilution in DMSO first to reach

    
     your final concentration.
    
  • Step 3 (Final): Spike this diluted stock into the media while vortexing the media rapidly. This prevents high local concentrations that trigger nucleation.

Q5: Would acidifying the DMSO help? A: Potentially. The 6-amino group and the quinoline nitrogen are basic.

  • Technique: If the free base is stubborn, adding 1-2 equivalents of HCl (using a 1M HCl in dioxane or similar non-aqueous source) can convert it to a hydrochloride salt in situ, which is generally more polar.

  • Warning: Only do this if your downstream assay tolerates acidic residues.

Part 4: Visual Workflows

Workflow 1: Solubilization Decision Matrix

This logic gate ensures you do not waste material on failed dissolution attempts.

SolubilityMatrix Start Solid Compound + Anhydrous DMSO Vortex Vortex (1 min) Start->Vortex Check1 Visual Inspection: Clear? Vortex->Check1 Success Ready for Use Check1->Success Yes Heat Heat to 45°C (10 mins) Check1->Heat No (Cloudy) Sonicate Sonicate (40kHz) (15 mins) Heat->Sonicate Check2 Visual Inspection: Clear? Sonicate->Check2 Check2->Success Yes Dilute Dilute Stock (e.g., 10mM -> 5mM) Check2->Dilute No (Particulates) Dilute->Heat Fail Consult Chemist (Check Purity/Salt Form) Dilute->Fail Still Insoluble

Caption: Decision matrix for solubilizing hydrophobic quinolines in DMSO. Red nodes indicate energy input steps.

Workflow 2: Preventing Precipitation in Aqueous Assays

How to handle the transition from DMSO to Buffer.

DilutionProtocol Stock 10 mM Stock (100% DMSO) Inter Intermediate Dilution (100 µM in DMSO) Stock->Inter Dilute in DMSO Precip PRECIPITATION RISK (Do Not Do This) Stock->Precip Direct Spike (>1:1000) Buffer Assay Buffer (Vortexing) Inter->Buffer Spike into Moving Liquid Final Final Assay Well (1% DMSO Max) Buffer->Final Precip->Buffer Aggregates

Caption: Serial dilution strategy to mitigate "solvent shock" and precipitation in biological buffers.

Part 5: Physicochemical Data Summary

PropertyValue / CharacteristicImplication for Solubility
Molecular Weight ~278.35 g/mol Moderate size; not the primary limiting factor.
Lipophilicity (cLogP) High (Est. > 3.[3]5)Strong preference for organic solvents; poor water solubility.
H-Bond Donors 1 (Amine -NH2)Potential for intermolecular H-bonding (lattice stability).
H-Bond Acceptors 3 (Quinoline N, Ethoxy O, Amine N)Good interaction with DMSO (S=O acceptor/donor).
pKa (Est.) ~4-5 (Quinoline N), ~2-3 (Aniline)Weak base. Uncharged at neutral pH (low aqueous solubility).

References

  • BenchChem Technical Support. (2025).[1] Troubleshooting AN-12-H5 solubility issues in DMSO. Retrieved from (General reference for aminoquinoline solubility workflows).

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. (Foundational text on lipophilicity and solubility).
  • Balbach, S., & Korn, C. (2004). Pharmaceutical evaluation of early development candidates "the 100 mg approach". International Journal of Pharmaceutics.
  • PubChem Compound Summary. (2025). Quinoline Derivatives and Physical Properties. National Library of Medicine. Retrieved from (Structural property verification).

Sources

Optimization

Removing unreacted starting materials from quinoline amine synthesis

This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the critical purification step of removing unreacted starting materials from quinoline amine syntheses. W...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the critical purification step of removing unreacted starting materials from quinoline amine syntheses. We offer in-depth troubleshooting, frequently asked questions, and detailed protocols to ensure the successful isolation of your target compounds.

I. Frequently Asked Questions (FAQs)

Q1: My primary challenge is removing unreacted aniline. What's the most effective initial approach?

A1: The most robust and widely applicable method is an acid-base extraction.[1][2][3] Your quinoline amine, being basic, will be protonated by a dilute acid (e.g., 1 M HCl) and move into the aqueous layer.[1] Unreacted starting materials that are not basic, such as aryl halides, will remain in the organic layer. Subsequently, neutralizing the aqueous layer will regenerate your purified quinoline amine.

Q2: I'm observing significant streaking of my quinoline amine product on my silica gel TLC plate and column. How can I resolve this?

A2: This is a common issue caused by the basic nature of the amine interacting strongly with the acidic silanol groups on the silica gel surface.[1] To mitigate this, add a small amount of a volatile base, like triethylamine (0.1-1%), to your mobile phase.[1] This will "cap" the acidic sites on the silica, allowing for much cleaner elution of your product. Alternatively, consider using a less acidic stationary phase like alumina.[1]

Q3: After my reaction, I have both unreacted aryl halide and the starting aniline to remove. What's the most efficient workflow?

A3: A sequential extraction is highly effective here. First, perform an acidic wash (e.g., 1 M HCl) to remove the basic aniline. Then, wash the organic layer with a neutral aqueous solution (brine) to remove any residual acid. After drying the organic layer, you can often remove the less polar aryl halide from your more polar quinoline amine product via column chromatography.

Q4: My quinoline amine seems to be degrading during the workup. What precautions can I take?

A4: Some quinoline derivatives can be sensitive to air, light, or strong acids.[1] If you suspect degradation, it is advisable to work under an inert atmosphere (nitrogen or argon).[1] Using degassed solvents can also help prevent oxidation.[1] If your compound is light-sensitive, wrapping your flasks and columns in aluminum foil is a simple and effective measure.[1]

II. Troubleshooting Guides

Scenario 1: Incomplete Removal of Starting Aniline with Standard Extraction

If a simple acid wash is insufficient, it may be due to the electron-withdrawing nature of your quinoline ring system, which can reduce the basicity of the amine.

Troubleshooting Steps:

  • Increase Acid Concentration: Cautiously increase the concentration of your aqueous acid. However, be mindful of potential side reactions or degradation of your target compound.

  • Formation of a Salt: An alternative to liquid-liquid extraction is to precipitate the quinoline amine as a salt. Dissolve the crude mixture in a suitable organic solvent and add an acid like HCl in dioxane to precipitate the hydrochloride salt of your product.[4] The unreacted aniline, if less basic, may remain in solution.

  • Diazotization: For stubborn cases, unreacted aniline can be removed by diazotization.[5][6] This involves treating the mixture with nitrous acid (formed in situ from sodium nitrite and a strong acid) to convert the primary aromatic amine into a diazonium salt, which can then be easily removed.[5][6]

Scenario 2: Co-elution of Unreacted Aryl Halide and Product during Column Chromatography

When the polarity of your starting aryl halide and the quinoline amine product are very similar, separation by standard silica gel chromatography can be challenging.

Troubleshooting Steps:

  • Optimize Mobile Phase: Systematically screen different solvent systems. A move to a different solvent system (e.g., from ethyl acetate/hexane to dichloromethane/methanol) can alter the selectivity and improve separation.

  • Alternative Stationary Phases: Consider using a different stationary phase. Reversed-phase chromatography (C18) can be effective if your compounds have sufficient hydrophobic character.[1]

  • Recrystallization: If your product is a solid, recrystallization can be a powerful purification technique.[7] The key is to find a solvent system where your product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.

III. Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction for Aniline Removal

This protocol is designed for the separation of a basic quinoline amine from neutral or acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of 1 M HCl (aq).

  • Separation: Shake the funnel vigorously, venting periodically. Allow the layers to separate. The protonated quinoline amine will be in the aqueous layer.[1]

  • Isolation: Drain the organic layer. Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.

  • Neutralization: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH) until the solution is basic.

  • Final Extraction: Extract the neutralized aqueous layer with fresh organic solvent. The purified quinoline amine will now be in the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Column Chromatography with a Basic Modifier

This protocol is for the purification of a basic quinoline amine on silica gel.

  • Mobile Phase Preparation: Based on TLC analysis, prepare a suitable mobile phase. Add 0.1-1% triethylamine to the eluent to act as a basic modifier.[1]

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and pack the column.

  • Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a stronger solvent if necessary) and load it onto the column.

  • Elution: Elute the column with the prepared mobile phase, collecting fractions and monitoring by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

IV. Data and Visualization

Table 1: Physical Properties of Common Starting Materials and Products

CompoundpKaBoiling Point (°C)Solubility
Aniline4.6184Sparingly soluble in water
4-Chloroaniline4.15232Slightly soluble in water
Quinoline4.9237Slightly soluble in water
4-Aminoquinoline9.1~310Sparingly soluble in water

Note: These are approximate values and can vary with substitution.

Diagram 1: Workflow for Quinoline Amine Purification

G crude Crude Reaction Mixture acid_wash Acid Wash (e.g., 1M HCl) crude->acid_wash neutralize Neutralize Aqueous Layer acid_wash->neutralize Aqueous Layer (contains protonated amine) column Column Chromatography acid_wash->column Organic Layer (contains unreacted aryl halide) extract_product Extract with Organic Solvent neutralize->extract_product pure_product Pure Quinoline Amine extract_product->pure_product column->pure_product

Caption: Decision tree for purification strategy.

V. References

  • LookChem. (n.d.). Purification of Quinoline. Chempedia. Retrieved February 13, 2026, from [Link]

  • Google Patents. (n.d.). US4398916A - Process for purification of quinoline yellow. Retrieved February 13, 2026, from

  • Google Patents. (n.d.). CN103664892B - The crystallization of quinoline. Retrieved February 13, 2026, from

  • Synthesis and Characterization of Quinoline Derivatives Catalysed by β-Cyclodextrine. (n.d.). Retrieved February 13, 2026, from [Link]

  • Reddit. (2024, March 12). Amine workup. r/Chempros. Retrieved February 13, 2026, from [Link]

  • Organic Reactions. (n.d.). The Skraup Synthesis of Quinolines. Retrieved February 13, 2026, from [Link]

  • MDPI. (2024, February 28). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. Retrieved February 13, 2026, from [Link]

  • National Institutes of Health. (n.d.). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. Retrieved February 13, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved February 13, 2026, from [Link]

  • Reddit. (2014, August 2). A well working quinoline synthesis. r/chemistry. Retrieved February 13, 2026, from [Link]

  • Google Patents. (n.d.). CN103304477B - Purification method of 8-hydroxyquinoline crude product. Retrieved February 13, 2026, from

  • ResearchGate. (n.d.). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. Retrieved February 13, 2026, from [https://www.researchgate.net/publication/24492330_Purification_of_quinoline_yellow_components_using_high-speed_counter-current_chromatography_by_stepwise_increasing_the_flow-rate_of_the_mobile_phase]([Link]_ chromatography_by_stepwise_increasing_the_flow-rate_of_the_mobile_phase)

  • University of Rochester. (n.d.). Workup: Amines. Department of Chemistry. Retrieved February 13, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of Purity Assays for 4-Ethoxy-2-(4-methylphenyl)quinolin-6-amine

Executive Summary & Molecule Profile 4-Ethoxy-2-(4-methylphenyl)quinolin-6-amine is a specialized aminoquinoline scaffold, often utilized as a precursor in the synthesis of receptor agonists (e.g., for nuclear receptors)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

4-Ethoxy-2-(4-methylphenyl)quinolin-6-amine is a specialized aminoquinoline scaffold, often utilized as a precursor in the synthesis of receptor agonists (e.g., for nuclear receptors) or as a probe in antimalarial research. Its structural complexity—featuring a basic quinoline nitrogen, a primary aniline at position 6, and an acid-sensitive ethoxy ether at position 4—presents unique analytical challenges.

This guide moves beyond generic protocols to validate specific purity assays. We compare the industrial workhorse (HPLC-UV/DAD ) against the absolute quantification power of qNMR and the sensitivity of LC-MS , providing a decision matrix for researchers at different stages of drug development.

Chemical Profile & Analytical Challenges
FeatureStructural MoietyAnalytical Implication
Basicity Quinoline N & 6-NH₂High risk of peak tailing on silica-based columns due to silanol interactions. Requires low pH or ion-pairing agents.
Chromophore Conjugated Quinoline SystemStrong UV absorbance (254 nm, 280 nm), making HPLC-UV highly sensitive.
Stability 4-Ethoxy EtherPotential for hydrolysis to the 4-hydroxy derivative under aggressive acidic conditions or high heat.
Solubility Lipophilic Tolyl GroupLimited aqueous solubility; requires high organic content or DMSO for sample prep.

Comparative Analysis of Assay Techniques

The choice of assay depends on the "Stage of Truth" required: Routine QC (HPLC) vs. Reference Standard Characterization (qNMR).

Method A: RP-HPLC with Diode Array Detection (The Gold Standard for QC)
  • Role: Routine batch release, stability testing, and impurity profiling.

  • Pros: High precision (<0.5% RSD), separates regioisomers, familiar workflow.

  • Cons: Requires a qualified reference standard; relative response factors (RRF) needed for impurities.

  • Verdict: Essential. The primary method for purity %.

Method B: Quantitative NMR (qNMR) (The Absolute Truth)
  • Role: Assigning purity to the first primary reference standard when no commercial standard exists.

  • Pros: SI-traceable ; no reference standard of the analyte needed (uses internal standard like Maleic Acid); non-destructive.

  • Cons: Lower sensitivity (LOD ~0.1%); requires high solubility in deuterated solvents.

  • Verdict: Critical for Initialization. Use this to validate your HPLC standard.

Method C: LC-MS (The Impurity Hunter)
  • Role: Identification of unknowns (e.g., de-ethylated degradants).

  • Pros: Mass confirmation; detects non-UV active impurities.

  • Cons: Ionization suppression can skew quantitation; not robust for simple % purity without rigorous controls.

  • Verdict: Supportive. Use for specificity validation, not routine assay.

Analytical Decision Workflow

The following diagram illustrates the logical flow for selecting and validating the appropriate method based on development stage.

ValidationWorkflow Start New Batch of 4-Ethoxy-2-(4-methylphenyl)quinolin-6-amine RefStd Is a Certified Reference Standard Available? Start->RefStd qNMR Perform qNMR (1H) Internal Std: Maleic Acid Determine Absolute Purity RefStd->qNMR No HPLC_Dev Develop RP-HPLC Method (C18, Low pH Buffer) RefStd->HPLC_Dev Yes qNMR->HPLC_Dev Assign Purity to In-House Standard Validation ICH Q2(R1) Validation (Linearity, Accuracy, Precision) HPLC_Dev->Validation RoutineQC Routine QC Release (HPLC-UV) Validation->RoutineQC

Figure 1: Decision matrix for establishing purity. qNMR is the bridge to validating the HPLC method when commercial standards are absent.

Validated Experimental Protocols

Protocol A: RP-HPLC Method (Optimized for Aminoquinolines)

Rationale: Aminoquinolines tail severely on standard C18 columns at neutral pH. We utilize a TFA-modified mobile phase to protonate both nitrogens, ensuring sharp peak shape via ionic repulsion from stationary phase silanols.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent base-deactivated column.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient:

    • 0 min: 10% B

    • 15 min: 90% B

    • 20 min: 90% B

    • 20.1 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 30°C.

  • Detection: UV at 254 nm (primary) and 280 nm (secondary).

  • Sample Diluent: 50:50 Water:Acetonitrile (dissolve in minimal DMSO first if needed).

System Suitability Criteria:

  • Tailing Factor (Tf): NMT 1.5 (Critical for amine accuracy).

  • Resolution (Rs): > 2.0 between main peak and nearest impurity (likely the 4-hydroxy hydrolysis product).

  • Precision: RSD < 1.0% for 5 replicate injections.

Protocol B: qNMR Setup (Absolute Quantitation)

Rationale: Used to assign a purity value to the material used as the HPLC standard.[3]

  • Solvent: DMSO-d6 (Prevents aggregation of the planar quinoline ring).

  • Internal Standard (IS): Maleic Acid (Traceable, ultra-pure).

    • Note: Ensure IS peaks (δ ~6.3 ppm) do not overlap with Quinoline aromatic protons (δ 7.0–8.5 ppm).

  • Relaxation Delay (D1): 60 seconds (Critical: must be > 5 × T1 of the slowest proton to ensure full relaxation).

  • Pulse Angle: 90°.

  • Scans: 16 or 32.

Validation Performance Data (Representative)

The following data represents typical performance metrics for this aminoquinoline scaffold under the described HPLC conditions, adhering to ICH Q2(R1) guidelines.

Validation ParameterAcceptance CriteriaExperimental ResultStatus
Specificity No interference at RT of analyte; Purity Angle < Purity Threshold (DAD)Pass (Spectrally pure peak)
Linearity

over 50–150% target concentration

Accuracy (Recovery) 98.0% – 102.0% at 3 levels (80%, 100%, 120%)Mean Recovery: 99.4%
Precision (Repeatability) RSD

2.0% (n=6)
RSD = 0.4%
LOD / LOQ S/N > 3 (LOD) and S/N > 10 (LOQ)LOQ: 0.05 µg/mL
Robustness Unaffected by

0.2 pH units or

2°C
Pass (Rt shift < 2%)

Impurity Logic & Degradation Pathways

Understanding what you are validating against is crucial.[1] The diagram below details the specific impurity origins for 4-Ethoxy-2-(4-methylphenyl)quinolin-6-amine.

ImpurityPathways StartMat Precursor: 4-Chloro-2-(4-methylphenyl) quinolin-6-amine Target Target Analyte: 4-Ethoxy-2-(4-methylphenyl) quinolin-6-amine StartMat->Target Ethoxylation (NaOEt/EtOH) Imp_Start Impurity C: Unreacted Chloride StartMat->Imp_Start Incomplete Rxn Imp_Hydrolysis Impurity A (Hydrolysis): 4-Hydroxy derivative (Loss of Ethyl group) Target->Imp_Hydrolysis Acidic Mobile Phase (Long term storage) Imp_Oxidation Impurity B (Oxidation): N-Oxide formation (at Quinoline N) Target->Imp_Oxidation Air/Peroxide exposure

Figure 2: Mechanistic origin of common impurities. The 4-hydroxy degradant is the most critical to resolve during HPLC method development.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3][4]

  • U.S. Food and Drug Administration (FDA). (2021).[5] Q2(R1) Validation of Analytical Procedures: Text and Methodology. Guidance for Industry.[5]

  • BenchChem. (2025).[6][7] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment. (Contextual reference for orthogonal purity methods).

  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis.
  • European Medicines Agency. (2006).[8] ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.

Sources

Comparative

A Guide to Ensuring Reproducibility of Biological Data for 2-(4-methylphenyl)quinolin-6-amine Analogs

In the landscape of modern drug discovery, particularly within oncology, the quinoline scaffold has emerged as a privileged structure due to its diverse biological activities, including potent anticancer effects.[1][2] A...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly within oncology, the quinoline scaffold has emerged as a privileged structure due to its diverse biological activities, including potent anticancer effects.[1][2] Among these, 2-(4-methylphenyl)quinolin-6-amine and its analogs represent a promising class of compounds. However, the path from promising lead to clinical candidate is fraught with challenges, chief among them being the reproducibility of preclinical biological data. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the complexities of evaluating this class of compounds, with a focus on generating robust and reproducible data. We will delve into the critical aspects of experimental design, execution, and data interpretation, using in-vitro cytotoxicity assays as a primary example.

The Critical Need for Reproducibility in Preclinical Research

The "reproducibility crisis" in preclinical research is a well-documented phenomenon, with numerous studies highlighting the difficulties in replicating published findings.[3] This issue is particularly acute in cancer biology, where the complexity of the disease and the models used to study it can introduce significant variability. For a novel series of compounds like the 2-(4-methylphenyl)quinolin-6-amine analogs, establishing a solid foundation of reproducible data is paramount for several reasons:

  • Validates Structure-Activity Relationships (SAR): Reliable data is essential to accurately correlate chemical modifications with changes in biological activity, guiding the optimization of lead compounds.[4][5]

  • Ensures Efficient Resource Allocation: Poorly reproducible data can lead to wasted time, effort, and funding on compounds with little true potential.

  • Builds Confidence for Further Development: A robust preclinical data package is a prerequisite for advancing a compound to more complex and expensive stages of development, such as in vivo studies and clinical trials.

This guide will therefore focus not just on the "what" of biological testing, but the "how" and "why" of doing so in a way that maximizes the chances of generating reproducible results.

Comparing the Cytotoxic Potential of 2-(4-methylphenyl)quinolin-6-amine Analogs: A Representative Study

AnalogSubstitution PatternA549 (Lung Carcinoma) IC50 (µM)MCF-7 (Breast Carcinoma) IC50 (µM)HCT116 (Colon Carcinoma) IC50 (µM)
Parent Compound R1=H, R2=H15.218.520.1
Analog 1 R1=F (electron-withdrawing)8.710.211.5
Analog 2 R1=OCH3 (electron-donating)12.114.816.3
Analog 3 R2=Cl (electron-withdrawing)7.59.110.8
Analog 4 R2=CH3 (electron-donating)18.322.425.6

Note: The data in this table is illustrative and intended to represent the types of results obtained from in-vitro cytotoxicity screening. Actual values would need to be determined experimentally.

Best Practices for Reproducible In-Vitro Cytotoxicity Testing

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability and is frequently employed in the initial screening of potential anticancer compounds.[7][8] However, its results can be influenced by numerous factors.[9][10] Adherence to a rigorous, standardized protocol is therefore essential.

Experimental Workflow for Reproducible Cytotoxicity Testing

experimental_workflow cluster_pre_assay Pre-Assay Preparation cluster_assay MTT Assay cluster_post_assay Post-Assay Analysis cell_line_auth Cell Line Authentication (STR Profiling) cell_seeding Cell Seeding (Optimize Density) cell_line_auth->cell_seeding Authenticated Cells reagent_qc Reagent QC (e.g., Mycoplasma Testing) reagent_qc->cell_seeding Contaminant-Free Media compound_prep Compound Preparation (Stock Solution & Dilutions) compound_treatment Compound Treatment (24-72h Incubation) compound_prep->compound_treatment Precise Concentrations cell_seeding->compound_treatment mtt_addition MTT Reagent Addition (2-4h Incubation) compound_treatment->mtt_addition solubilization Formazan Solubilization (DMSO or other solvent) mtt_addition->solubilization absorbance_reading Absorbance Reading (570 nm) solubilization->absorbance_reading data_analysis Data Analysis (Normalization, IC50 Calculation) absorbance_reading->data_analysis data_reporting Data Reporting (Detailed Methodology) data_analysis->data_reporting

Caption: A generalized workflow for ensuring reproducible in-vitro cytotoxicity testing.

Detailed Protocol: Standardized MTT Assay

This protocol is designed to minimize variability and enhance the reproducibility of cytotoxicity data for 2-(4-methylphenyl)quinolin-6-amine analogs.

1. Pre-Assay Cell Line Authentication:

  • Rationale: The use of misidentified or cross-contaminated cell lines is a major source of irreproducible data.[11]

  • Protocol:

    • Upon receipt of a new cell line vial, and at regular intervals (e.g., every 6 months), perform Short Tandem Repeat (STR) profiling to confirm its identity against a reference database.

    • Routinely test cell cultures for mycoplasma contamination, as this can significantly alter cellular responses to treatment.

2. Cell Culture and Seeding:

  • Rationale: Cell density at the time of treatment can dramatically impact the apparent cytotoxicity of a compound.

  • Protocol:

    • Culture cells in a standardized medium and under consistent conditions (37°C, 5% CO2).

    • Prior to the main experiment, perform a cell titration to determine the optimal seeding density for each cell line. The goal is to ensure cells are in the logarithmic growth phase throughout the experiment.

    • On the day of the experiment, trypsinize and count the cells. Seed the cells in a 96-well plate at the predetermined optimal density in a volume of 100 µL per well.

    • Include outer wells with sterile PBS to minimize edge effects.

    • Incubate the plates for 24 hours to allow for cell attachment.

3. Compound Preparation and Treatment:

  • Rationale: Inaccurate compound concentrations are a common source of error.

  • Protocol:

    • Prepare a high-concentration stock solution of each analog in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Ensure thorough mixing at each dilution step.

    • Include appropriate controls:

      • Vehicle Control: Cells treated with the highest concentration of the solvent used to dissolve the compounds.

      • Untreated Control: Cells in culture medium only.

      • Positive Control: A known cytotoxic agent.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions or control solutions.

    • Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).

4. MTT Assay and Data Acquisition:

  • Rationale: Consistent timing and proper technique are crucial for minimizing variability in the colorimetric readout.

  • Protocol:

    • Following the treatment period, add 10 µL of a 5 mg/mL MTT solution to each well.

    • Incubate the plates for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a buffered SDS solution) to each well.

    • Place the plate on a shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

5. Data Analysis and Reporting:

  • Rationale: Transparent and standardized data analysis is key to allowing others to interpret and replicate the findings.

  • Protocol:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle control.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value for each compound.

    • Report the IC50 values along with their 95% confidence intervals and the R-squared value of the curve fit.

    • In any publication or report, provide a detailed description of the methodology, including the cell line source, authentication method, passage number, media composition, and all assay parameters.

Troubleshooting and Data Interpretation

Even with the most rigorous protocol, unexpected results can occur. The following section provides guidance on common issues and their interpretation.

Common Sources of Variability

variability_sources cluster_biological Biological Factors cluster_technical Technical Factors cluster_assay_specific Assay-Specific Factors (MTT) variability Data Variability cell_line_mis Cell Line Misidentification variability->cell_line_mis mycoplasma Mycoplasma Contamination variability->mycoplasma passage_number High Passage Number variability->passage_number cell_density Inconsistent Cell Density variability->cell_density pipetting_error Pipetting Errors variability->pipetting_error incubation_time Inconsistent Incubation Times variability->incubation_time edge_effects Plate Edge Effects variability->edge_effects compound_stability Compound Instability/Precipitation variability->compound_stability formazan_dissolution Incomplete Formazan Dissolution variability->formazan_dissolution reagent_interference Compound Interference with MTT variability->reagent_interference serum_interference Serum Protein Interference variability->serum_interference

Caption: Key factors contributing to variability in in-vitro cytotoxicity assays.

Interpreting Anomalous Results:

  • High Well-to-Well Variability: This often points to technical issues such as inconsistent cell seeding, pipetting errors, or incomplete formazan dissolution. Reviewing technique and ensuring proper mixing at all stages is crucial.

  • IC50 Values Differ Significantly Between Experiments: This could be due to biological factors like using cells at different passage numbers or a latent mycoplasma infection. Re-authenticating cell lines and using low-passage cells for all experiments can mitigate this.

  • Poor Curve Fit (Low R-squared): This may indicate that the compound is not behaving in a typical dose-dependent manner. It could be due to compound precipitation at higher concentrations, or a complex mechanism of action that is not well-suited to a simple IC50 determination.

Conclusion

The successful development of 2-(4-methylphenyl)quinolin-6-amine analogs, and indeed any novel therapeutic agent, is critically dependent on the generation of high-quality, reproducible biological data. By embracing a culture of scientific rigor, including routine cell line authentication, adherence to standardized and detailed protocols, and transparent data reporting, researchers can build a solid foundation of evidence for their findings. This not only accelerates the drug discovery process but also enhances the overall integrity and reliability of preclinical research. The principles and protocols outlined in this guide provide a roadmap for achieving this crucial goal.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Quinoline Compounds.
  • The Francis Crick Institute. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Retrieved from [Link]

  • Crown Bioscience. (2020, January 22). Cancer Cell Line Authentication. Crown Bioscience Blog. Retrieved from [Link]

  • Kessel, D. (2025). Pitfalls and other issues with the MTT assay. Photodiagnosis and Photodynamic Therapy, 54, 104700. [Link]

  • Vistica, D. T., Skehan, P., Scudiero, D., Monks, A., Pittman, A., & Boyd, M. R. (1991). A study of the reproducibility of the MTT test. Journal of Immunological Methods, 137(2), 259-269.
  • Matotoka, M., & Masoko, P. (2023).
  • Lock, E. F., Abdo, N., Huang, R., Xia, M., & Rusyn, I. (2012). In Vitro Screening for Population Variability in Chemical Toxicity. Toxicological Sciences, 126(2), 579–590. [Link]

  • Merdassa, A., et al. (2023). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. Molecules, 28(25), 8201. [Link]

  • van der Westhuizen, F. H. (2012). Chapter 3: In Vitro Cytotoxicity.
  • Al-Ostath, A., et al. (2015). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. Iranian Journal of Pharmaceutical Research, 14(3), 779–791.
  • Wang, Y., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 162, 533–544. [Link]

  • Iqbal, M., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Journal of Taibah University Medical Sciences, 14(5), 417–426. [Link]

  • Al-Ostath, A., et al. (2015). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. Iranian Journal of Pharmaceutical Research, 14(3), 779-791.
  • Ghorab, M. M., et al. (2016). Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. Molecules, 21(11), 1494. [Link]

  • Şenol, A., et al. (2025). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Turkish Journal of Chemistry, 49, 616-631.
  • Foroumadi, A., et al. (2016). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Research in Pharmaceutical Sciences, 11(5), 378–387.
  • Kumar, A., et al. (2021). Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. Bioorganic Chemistry, 115, 105216. [Link]

  • Yilmaz, I., et al. (2022). Evaluation of Cytotoxic Activity of Small Aminated Quinolinequinones In Vitro as Anti-Cancer Molecules. Medical Sciences Forum, 14(1), 19. [Link]

  • da Silva, A. C., et al. (2026). Synthesis of Benzopyrans and Quinolines with Nitrogenated Chain and Their Cytotoxicity Against Human Cancer Cell Lines. ChemMedChem, 21(2), e202500904. [Link]

  • Al-Suwaidan, I. A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Journal of the Iranian Chemical Society, 21(4), 1121-1129. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7622. [Link]

  • V. S., S., et al. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Medicinal Chemistry Research, 34, 1-30. [Link]

  • Cankara Pirol, S., et al. (2017). Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines. Medicinal Chemistry Research, 26(10), 2419-2430.
  • Bingul, M., et al. (2019). Biological Evaluation of Some Quinoline Derivatives With Different Functional Groups as Anticancer Agents. Journal of Biochemical and Molecular Toxicology, 33(2), e22260. [Link]

  • Lee, J. H., et al. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. Molecules, 27(6), 1999. [Link]

  • Rahman, M. A., et al. (2019). Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities. Scientific Reports, 9(1), 6214. [Link]

  • Zadykowicz, B., et al. (2023). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Molecules, 28(4), 1775. [Link]

Sources

Safety & Regulatory Compliance

Safety

4-Ethoxy-2-(4-methylphenyl)quinolin-6-amine proper disposal procedures

Executive Summary & Operational Triage Immediate Action Required: Treat 4-Ethoxy-2-(4-methylphenyl)quinolin-6-amine as a High-Hazard Organic Base . Primary Disposal Path: High-temperature incineration via a licensed haza...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Triage

Immediate Action Required: Treat 4-Ethoxy-2-(4-methylphenyl)quinolin-6-amine as a High-Hazard Organic Base .

  • Primary Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.

  • Prohibited Actions: Do NOT dispose of down the drain (sanitary sewer) or in general trash.

  • Key Hazard: Potential aquatic toxicity and mutagenicity (characteristic of the quinoline scaffold).

This guide defines the specific containment, segregation, and disposal workflows for researchers handling this compound, based on Structure-Activity Relationship (SAR) protocols for nitrogenous heterocycles.

Chemical Profile & Hazard Identification

As a Senior Application Scientist, I prioritize understanding the why behind the protocol. Since specific toxicological data for this exact analog may be limited in public registries, we apply the Precautionary Principle based on its functional groups.

FeatureChemical MoietyHazard ImplicationDisposal Constraint
Core Structure Quinoline RingPotential carcinogen/mutagen; High aquatic toxicity.[1]Zero Discharge: Must be incinerated to destroy the ring structure.
Functional Group Primary Amine (-NH

)
Caustic/Irritant; Basic pH.Segregation: Keep away from oxidizers and organic anhydrides to prevent exothermic reactions.
Substituents Ethoxy & p-TolylIncreases lipophilicity (fat solubility).Bioaccumulation: High risk if leached into soil/water.

Self-Validating Safety Check:

  • If the waste smells amine-like (fishy/ammonia), is the container sealed?

  • Is the pH of the liquid waste stream > 8? (Confirming basicity).

Disposal Workflow Diagram

The following decision tree outlines the logical flow for segregating and processing waste streams containing this compound.

DisposalWorkflow Start Waste Generation (4-Ethoxy-2-(4-methylphenyl)quinolin-6-amine) StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Powder, Contaminated Gloves, Paper) StateCheck->SolidWaste LiquidWaste Liquid Waste (Mother Liquors, Solvents) StateCheck->LiquidWaste Segregation Segregation: Separate from Oxidizers & Acids SolidWaste->Segregation LiquidWaste->Segregation ContainerSolid Container: Double-bagged in Clear Poly Placed in Fiber/Poly Drum Segregation->ContainerSolid Solids ContainerLiquid Container: HDPE or Glass Carboy (Vented Cap if reactive) Segregation->ContainerLiquid Liquids Labeling Labeling: 'Hazardous Waste - Toxic Organic Basic' ContainerSolid->Labeling ContainerLiquid->Labeling FinalDisp Final Disposal: High-Temp Incineration Labeling->FinalDisp

Figure 1: Decision matrix for segregating solid and liquid waste streams to ensure compliance with RCRA and safety standards.

Detailed Disposal Procedures

A. Solid Waste (Pure Compound & Contaminated Debris)

Scope: Expired pure substance, contaminated weighing paper, gloves, and disposable spatulas.

  • Primary Containment: Place the solid waste into a clear, 6-mil polyethylene bag.

    • Why: Clear bags allow visual inspection by waste handlers without opening the seal.

  • Secondary Containment: Seal the primary bag and place it into a secondary rigid container (Wide-mouth HDPE jar or fiber drum).

  • Labeling: Affix a hazardous waste label.

    • Constituents: "4-Ethoxy-2-(4-methylphenyl)quinolin-6-amine" (Do not use abbreviations).

    • Hazard Checkbox: Select "Toxic" and "Irritant".

  • Storage: Store in a satellite accumulation area (SAA) inside a secondary containment tray until pickup.

B. Liquid Waste (Reaction Mixtures & Mother Liquors)

Scope: Solvents (e.g., DCM, Ethyl Acetate, Methanol) containing the dissolved amine.

  • Compatibility Check: Ensure the waste solvent container does not contain strong acids or oxidizers (e.g., Nitric acid, Peroxides).[2]

    • Risk:[3][4][5] Mixing amines with oxidizers can cause fire; mixing with acids generates heat and salts.

  • Collection: Pour into a dedicated "Organic Waste - Basic/Neutral" carboy (HDPE or Glass).

  • Rinsing: Triple-rinse the original reaction vessel with a compatible solvent (e.g., acetone) and add the rinsate to the waste container.

  • pH Verification (Critical Step): Check the pH of the waste stream. If pH < 4, do not add this amine directly without consulting EHS, as it may cause rapid precipitation or heat generation.

Spill Management & Emergency Response

Scenario: 5g - 100g spill of solid powder in the lab.

  • Evacuate & PPE: Clear the immediate area. Don PPE: Nitrile gloves (double layer), lab coat, and N95/P100 respirator (dust inhalation is the primary acute risk).

  • Containment: Gently cover the spill with damp paper towels to prevent dust generation. Do not dry sweep.

  • Cleanup:

    • Scoop the wet material into a wide-mouth waste jar.

    • Wipe the surface with a soap/water solution (quinolines are often lipophilic; water alone may not clean effective).

    • Final wipe with Isopropanol or Acetone to solubilize residues.

  • Disposal: Treat all cleanup materials as Solid Hazardous Waste (See Section 4A).

Regulatory Framework (RCRA Compliance)

In the United States, this compound is likely not explicitly listed on the EPA "P-List" or "U-List" (unless specified by CAS in a proprietary database). Therefore, it is regulated by Characteristic or Generator Knowledge .

  • Waste Classification: Non-listed Hazardous Waste (unless it exhibits specific characteristics like ignitability from solvents).[6]

  • Recommended Waste Code (Lab Pack):

    • If pure: Toxic Organic Solid .

    • If in solvent: D001 (Ignitable) + Toxic .

  • Destruction Method: The only acceptable final disposal method is Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility). This ensures the destruction of the nitrogenous heterocycle, preventing environmental leaching [1].

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).[7]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. OSHA 3404-11R.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.